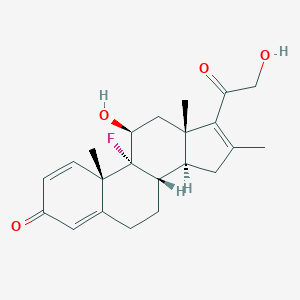

Pregna-1,4,16-triene-3,20-dione, 9-fluoro-11,21-dihydroxy-16-methyl-, (11beta)-

Übersicht

Beschreibung

4-Hydroxytamoxifen, also known as Afimoxifene, is a selective estrogen receptor modulator. It is an active metabolite of tamoxifen, a drug widely used in the treatment and prevention of breast cancer. 4-Hydroxytamoxifen exhibits a higher affinity for estrogen receptors compared to tamoxifen itself, making it a potent antiestrogenic agent .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Hydroxytamoxifen can be synthesized through several methods. One common synthetic route involves the hydroxylation of tamoxifen. This process typically uses reagents such as hydrogen peroxide or peracids under controlled conditions to introduce the hydroxyl group at the 4-position of the tamoxifen molecule .

Industrial Production Methods: In industrial settings, the production of 4-Hydroxytamoxifen often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 4-Hydroxytamoxifen durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann zu Chinonderivaten oxidiert werden.

Reduktion: Reduktionsreaktionen können es wieder in Tamoxifen umwandeln.

Substitution: Es kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen die Hydroxylgruppe durch andere funktionelle Gruppen ersetzt wird.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Substitution: Bedingungen können die Verwendung von starken Basen oder Säuren umfassen, um die Reaktion zu erleichtern.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu Chinonderivaten führen, während Substitutionsreaktionen verschiedene funktionalisierte Tamoxifenderivate erzeugen können .

Wissenschaftliche Forschungsanwendungen

4-Hydroxytamoxifen hat zahlreiche Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Reagenz in der organischen Synthese und als Referenzverbindung in der analytischen Chemie verwendet.

Biologie: Es dient als Werkzeug in der Molekularbiologie zur Untersuchung von Östrogenrezeptor-Signalwegen.

Medizin: Es wird intensiv in der Krebsforschung eingesetzt, insbesondere in Studien zur Behandlung und Vorbeugung von Brustkrebs.

Industrie: Es wird in der pharmazeutischen Industrie zur Entwicklung neuer Therapeutika eingesetzt

5. Wirkmechanismus

4-Hydroxytamoxifen übt seine Wirkung durch die Bindung an Östrogenrezeptoren aus, wodurch die Wirkung von Östrogen blockiert wird. Diese Hemmung verhindert die Proliferation von östrogenabhängigen Krebszellen. Die hohe Affinität der Verbindung zu Östrogenrezeptoren macht sie effektiv bei der Reduzierung des Wachstums von Brustkrebszellen. Es moduliert auch die Expression von Genen, die an der Zellzyklusregulation und Apoptose beteiligt sind .

Ähnliche Verbindungen:

Tamoxifen: Die Ausgangssubstanz von 4-Hydroxytamoxifen, die zur Behandlung von Brustkrebs eingesetzt wird.

Raloxifen: Ein weiterer selektiver Estrogenrezeptormodulator mit ähnlichen antiöstrogenen Eigenschaften.

Endoxifen: Ein weiterer aktiver Metabolit von Tamoxifen mit potenter antiöstrogener Aktivität.

Einzigartigkeit: 4-Hydroxytamoxifen ist aufgrund seiner höheren Affinität zu Östrogenrezeptoren im Vergleich zu Tamoxifen und anderen ähnlichen Verbindungen einzigartig. Diese höhere Affinität führt zu einer stärkeren Wirksamkeit bei der Hemmung von Östrogenrezeptor-vermittelten Signalwegen, was es zu einer wertvollen Verbindung in der Brustkrebsforschung und -behandlung macht .

Wirkmechanismus

4-Hydroxytamoxifen exerts its effects by binding to estrogen receptors, thereby blocking the action of estrogen. This inhibition prevents the proliferation of estrogen-dependent cancer cells. The compound’s high affinity for estrogen receptors makes it effective in reducing the growth of breast cancer cells. It also modulates the expression of genes involved in cell cycle regulation and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Tamoxifen: The parent compound of 4-Hydroxytamoxifen, used in breast cancer treatment.

Raloxifene: Another selective estrogen receptor modulator with similar antiestrogenic properties.

Endoxifen: Another active metabolite of tamoxifen with potent antiestrogenic activity.

Uniqueness: 4-Hydroxytamoxifen is unique due to its higher affinity for estrogen receptors compared to tamoxifen and other similar compounds. This higher affinity translates to greater potency in inhibiting estrogen receptor-mediated signaling pathways, making it a valuable compound in breast cancer research and treatment .

Biologische Aktivität

Pregna-1,4,16-triene-3,20-dione, 9-fluoro-11,21-dihydroxy-16-methyl-, commonly referred to as 9-Fluoro-11β,21-dihydroxy-16-methylpregna-1,4,16-triene-3,20-dione, is a synthetic glucocorticoid with significant biological activity. This compound is primarily studied for its potential therapeutic applications in treating inflammatory and autoimmune conditions due to its anti-inflammatory and immunosuppressive properties.

- Molecular Formula : C22H27F O4

- Molecular Weight : 374.45 g/mol

- CAS Number : 59860-99-0

- IUPAC Name : (8S,9R,10S,11S,13S,14S)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one

Biological Activity Overview

The biological activity of this compound stems from its interaction with glucocorticoid receptors (GR), leading to a range of physiological effects:

- Anti-inflammatory Effects : The compound exhibits potent anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines and mediators. This is particularly beneficial in managing conditions like asthma and rheumatoid arthritis.

- Immunosuppressive Effects : It reduces the activity of immune cells such as lymphocytes and macrophages, making it useful in treating autoimmune diseases.

- Metabolic Effects : The compound influences glucose metabolism and can lead to increased blood sugar levels due to its gluconeogenic effects.

The mechanism by which Pregna-1,4,16-triene-3,20-dione exerts its effects involves binding to the GR in the cytoplasm. Upon binding:

- The receptor-ligand complex translocates to the nucleus.

- It binds to glucocorticoid response elements (GREs) in the DNA.

- This interaction modulates the transcription of target genes involved in inflammation and immune responses.

Case Studies

- Study on Asthma Management : In a clinical trial involving patients with moderate to severe asthma, treatment with this glucocorticoid resulted in a significant reduction in exacerbation rates compared to placebo controls. The study highlighted improvements in lung function and reduced reliance on rescue medications.

- Rheumatoid Arthritis Treatment : A cohort study assessed the long-term effects of this compound on patients with rheumatoid arthritis. Results indicated a marked decrease in disease activity scores and improved quality of life metrics over a six-month treatment period.

Comparative Efficacy

A comparative analysis of various glucocorticoids demonstrated that Pregna-1,4,16-triene-3,20-dione has a higher relative binding affinity for GR compared to traditional corticosteroids like prednisone and dexamethasone. This suggests that it may be more effective at lower doses while potentially reducing side effects associated with higher doses of less potent glucocorticoids.

| Compound | Relative Binding Affinity | Clinical Application |

|---|---|---|

| Pregna-1,4,16-triene-3,20-dione | High | Asthma, Rheumatoid Arthritis |

| Dexamethasone | Moderate | Inflammation |

| Prednisone | Low | Autoimmune Disorders |

Synthesis and Development

Recent studies have explored efficient synthetic routes for producing Pregna-1,4,16-triene-3,20-dione from natural phytosterols. For instance:

Eigenschaften

IUPAC Name |

(8S,9R,10S,11S,13S,14S)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27FO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-21(13,3)22(15,23)18(27)10-20(16,2)19(12)17(26)11-24/h6-7,9,15-16,18,24,27H,4-5,8,10-11H2,1-3H3/t15-,16-,18-,20-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSXDNQUHAFMVPT-QEYSUVLUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2(CC(C3(C(C2C1)CCC4=CC(=O)C=CC43C)F)O)C)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C([C@]2(C[C@@H]([C@]3([C@H]([C@@H]2C1)CCC4=CC(=O)C=C[C@@]43C)F)O)C)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90208578 | |

| Record name | Pregna-1,4,16-triene-3,20-dione, 9-fluoro-11,21-dihydroxy-16-methyl-, (11beta)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90208578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59860-99-0 | |

| Record name | 16delta-Betamethasone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059860990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pregna-1,4,16-triene-3,20-dione, 9-fluoro-11,21-dihydroxy-16-methyl-, (11beta)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90208578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 16.DELTA.-BETAMETHASONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MK8RHF5SQO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.